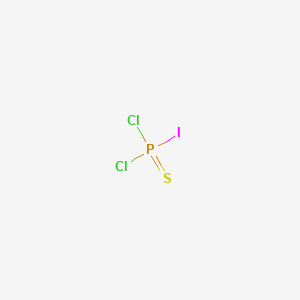
Phosphorothioic dichloride iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorothioic dichloride iodide is an inorganic compound that contains phosphorus, sulfur, chlorine, and iodine atoms It is a member of the larger family of organophosphorus compounds, which are known for their diverse chemical properties and applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phosphorothioic dichloride iodide can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with sulfur and iodine in a suitable solvent. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained. Another method involves the reaction of thiophosphoryl chloride with iodine in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using high-purity reagents and advanced equipment to ensure consistent quality and yield. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form.
Analyse Des Réactions Chimiques
Types of Reactions: Phosphorothioic dichloride iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The chlorine and iodine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide or bromine.
Major Products Formed:
Oxidation: Products may include phosphorothioic acid derivatives.
Reduction: Products may include phosphorothioic hydrides.
Substitution: Products may include mixed halide compounds.
Applications De Recherche Scientifique
Phosphorothioic dichloride iodide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mécanisme D'action
The mechanism of action of phosphorothioic dichloride iodide involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles to form new chemical bonds. It can also participate in redox reactions, altering the oxidation state of other molecules. The specific pathways and targets depend on the context of its use and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
Phosphorothioic dichloride iodide can be compared with other similar compounds, such as:
Phosphorothioic triiodide: Similar in structure but contains three iodine atoms instead of two chlorine and one iodine.
Thiophosphoryl chloride: Contains sulfur and chlorine but lacks iodine.
Phosphorothioic chloride difluoride: Contains sulfur, chlorine, and fluorine instead of iodine.
Uniqueness: this compound is unique due to its combination of chlorine and iodine atoms, which imparts distinct reactivity and properties compared to other phosphorothioic compounds. This uniqueness makes it valuable for specific applications where its particular chemical behavior is advantageous.
Propriétés
Numéro CAS |
63972-02-1 |
|---|---|
Formule moléculaire |
Cl2IPS |
Poids moléculaire |
260.85 g/mol |
Nom IUPAC |
dichloro-iodo-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/Cl2IPS/c1-4(2,3)5 |
Clé InChI |
OYIIQNCBYTWKLR-UHFFFAOYSA-N |
SMILES canonique |
P(=S)(Cl)(Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



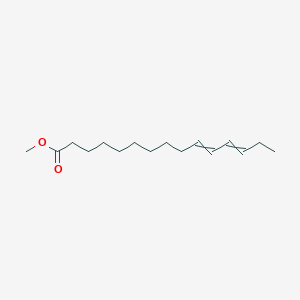
![Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane](/img/structure/B14509987.png)
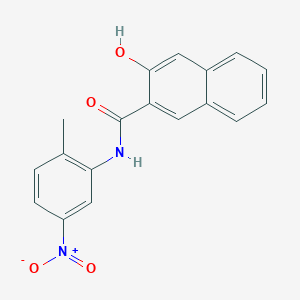
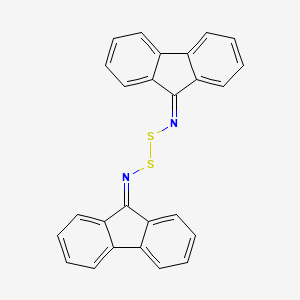
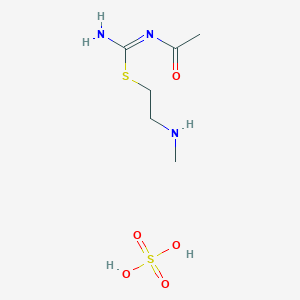
![3,6-Bis[5-chloro-1-(trifluoromethyl)piperidin-2-yl]piperazine-2,5-dione](/img/structure/B14510011.png)

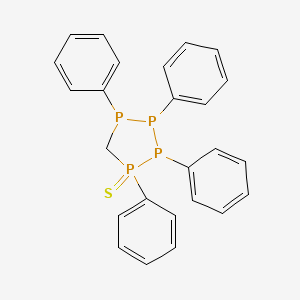
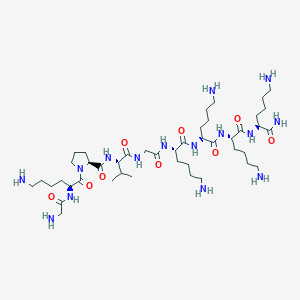
![4-{[2-(2,4-Dinitroanilino)ethyl]amino}-4-oxobutanoic acid](/img/structure/B14510043.png)
![1-[(Triphenylstannyl)methyl]cyclohexan-1-ol](/img/structure/B14510049.png)
![N-Ethyl-N'-[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]thiourea](/img/structure/B14510055.png)

